molecular formula C11H11BO3 B13413575 8-Methoxynaphthalene-1-boronic acid

8-Methoxynaphthalene-1-boronic acid

Cat. No.: B13413575
M. Wt: 202.02 g/mol
InChI Key: OFGUNLPQWPJCLE-UHFFFAOYSA-N
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Description

8-Methoxynaphthalene-1-boronic acid is a naphthalene-derived boronic acid with a methoxy (-OCH₃) substituent at the 8-position and a boronic acid (-B(OH)₂) group at the 1-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key nucleophilic partners. The methoxy group’s electron-donating nature may influence the compound’s reactivity, solubility, and electronic properties compared to unsubstituted or differently substituted analogs .

For example, crystallographic studies on (naphthalen-1-yl)boronic acid () reveal a monoclinic crystal system with cell parameters $a = 10.573(3)$ Å, $b = 7.454(2)$ Å, $c = 13.028(4)$ Å, and $\beta = 106.515(4)^\circ$, and a density $D_x = 1.306 \, \text{Mg m}^{-3}$ . The addition of a methoxy group at position 8 would likely alter these parameters due to steric and electronic effects.

Properties

Molecular Formula

C11H11BO3

Molecular Weight

202.02 g/mol

IUPAC Name

(8-methoxynaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,13-14H,1H3

InChI Key

OFGUNLPQWPJCLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-1-boronic acid typically involves the borylation of 8-methoxynaphthalene. One common method is the reaction of 8-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is facilitated by the availability of efficient palladium catalysts and boron reagents .

Comparison with Similar Compounds

1-Naphthylboronic Acid (Unsubstituted Parent Compound)

  • Structure : Lacks substituents on the naphthalene ring.
  • Reactivity : The absence of electron-donating/withdrawing groups results in moderate reactivity in Suzuki couplings.
  • Solubility : Lower solubility in polar solvents compared to methoxy-substituted derivatives due to reduced polarity.
  • Crystallography : provides detailed parameters for the unsubstituted analog, which serves as a baseline for comparing substituted variants .

2-Methoxynaphthalene-1-boronic Acid (Positional Isomer)

  • Structure: Methoxy group at position 2 instead of 6.
  • Reactivity : Proximity of the methoxy group to the boron center may stabilize intermediates via resonance or steric hindrance, altering reaction kinetics .
  • Commercial Availability: notes that 2-methoxy derivatives are listed in product catalogs but are often discontinued, suggesting synthesis or stability challenges .

8-Hydroxynaphthalene-1,6-disulphonic Acid (Sulfonated Analog)

  • Structure : Contains sulfonic acid (-SO₃H) groups at positions 1 and 6 and a hydroxyl (-OH) group at position 8 ().
  • Applications : Primarily used in dye manufacturing and as a chelating agent, contrasting with boronic acids’ roles in cross-coupling.
  • Regulatory Status : Registered under CAS 117-22-6, with regulatory documentation updated as of 2010 .

Key Comparative Data Table

Property 8-Methoxynaphthalene-1-boronic Acid 1-Naphthylboronic Acid 2-Methoxynaphthalene-1-boronic Acid
Substituent Position 8-OCH₃, 1-B(OH)₂ 1-B(OH)₂ 2-OCH₃, 1-B(OH)₂
Molecular Weight ~231.9 g/mol (calculated) 171.8 g/mol ~231.9 g/mol (calculated)
Solubility Higher in polar solvents (expected) Low in water, moderate in THF Moderate (varies with solvent)
Crystal System Not reported Monoclinic (P2₁/c) Not reported
Applications Suzuki coupling, medicinal chemistry Cross-coupling, sensors Discontinued (per )

Research Findings and Challenges

  • Synthetic Accessibility : Methoxy-substituted boronic acids require precise regioselective functionalization. cites methods for naphthalene derivatization, but 8-substitution may demand directed ortho-metalation or advanced coupling strategies .

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